

Spectroscopic Analysis of 2-Acetamidophenol: A Technical Guide

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An In-depth Examination of the NMR, IR, and Mass Spectrometry Data for a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetamidophenol** (also known as o-acetamidophenol), a significant isomer of the widely used analgesic, paracetamol. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes tabulated spectral data and detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for **2-Acetamidophenol**, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **2-Acetamidophenol**



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~9.35	Singlet (broad)	1H	Phenolic -OH
~9.25	Singlet	1H	Amide N-H
~7.95	Doublet of doublets	1H	Aromatic C-H
~6.95	Triplet of doublets	1H	Aromatic C-H
~6.85	Doublet of doublets	1H	Aromatic C-H
~6.75	Triplet of doublets	1H	Aromatic C-H
~2.10	Singlet	3H	Methyl (-CH₃)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts for 2-Acetamidophenol

Chemical Shift (δ) ppm	Assignment
~169.0	Carbonyl (C=O)
~147.5	Aromatic C-O
~126.5	Aromatic C-N
~123.0	Aromatic C-H
~121.0	Aromatic C-H
~118.5	Aromatic C-H
~115.0	Aromatic C-H
~24.0	Methyl (-CH₃)

Note: The spectrum is typically broadband proton-decoupled.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid sample is often prepared as a potassium bromide (KBr) pellet.

Table 3: Characteristic IR Absorption Bands for 2-Acetamidophenol

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~3400	Strong, Broad	О-Н	Stretching
~3100	Medium	N-H	Stretching
~1660	Strong	C=O (Amide I)	Stretching
~1580	Medium	N-H	Bending (Amide II)
~1520	Medium	C=C	Aromatic Ring Stretching
~1270	Strong	C-O	Phenolic Stretching
~750	Strong	С-Н	Aromatic Out-of-Plane Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method for analyzing small organic molecules.

Table 4: Key Mass Spectrometry Data (m/z) for 2-Acetamidophenol



m/z	Relative Intensity	Assignment
151	High	Molecular Ion [M]+
109	Very High	[M - CH ₂ =C=O] ⁺ (loss of ketene)
80	Medium	[C ₆ H ₆ N] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of 2-Acetamidophenol.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆)
 in a clean, dry vial.
 - Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
 - Place the sample into the NMR magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.



 For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Place approximately 1-2 mg of 2-Acetamidophenol and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.
 - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
 - Transfer a small amount of the powder into a pellet press die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation:
 - Prepare a dilute solution of 2-Acetamidophenol (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- Data Acquisition:

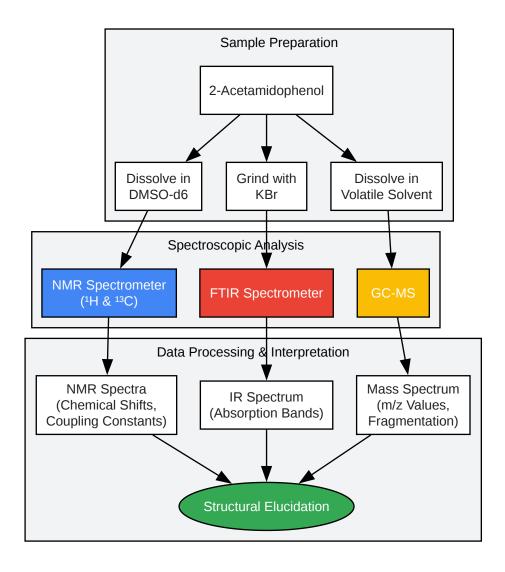


- \circ Inject 1 µL of the sample solution into the GC-MS instrument.
- The gas chromatograph separates the sample components based on their volatility and interaction with the capillary column (e.g., a non-polar DB-5 column). A typical temperature program might start at 100 °C, ramp up to 250 °C, and then hold for a few minutes.
- The eluting compounds enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.
- The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Acetamidophenol**.





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Caption: General workflow for the spectroscopic analysis of **2-Acetamidophenol**.

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